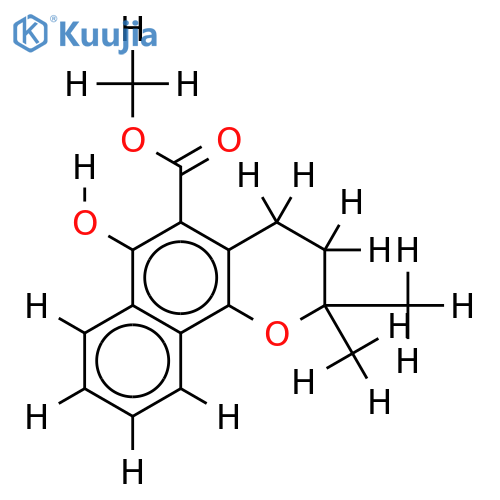Cas no 60657-93-4 (3,4-Dihydro-Mollugin)

3,4-Dihydro-Mollugin structure
商品名:3,4-Dihydro-Mollugin
3,4-Dihydro-Mollugin 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydro-Mollugin
- 3,4-dihydromollugin
- 4-hydroxy-3-carbomethoxynaphtho[1,2-b]-3',3'-dimethylpyran
- 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylic acid methyl ester
- dihydromollugin
- 60657-93-4
- CHEMBL459117
- methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate
- FT-0775759
- E88945
- HY-N7986
- CS-0138928
- Methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate
- SCHEMBL13363941
- AKOS040760370
- methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo(h)chromene-5-carboxylate
- Compound TN1582(SC)
- methyl 6-hydroxy-2,2-dimethyl-3H,4H-naphtho[1,2-b]pyran-5-carboxylate
- DA-62884
- TS-10121
- KCA65793
-
- インチ: InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3
- InChIKey: AKPYYGWMASCNAF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)c1c(O)c2ccccc2c2OC(C)(C)CCc12
計算された属性
- せいみつぶんしりょう: 286.12050905g/mol
- どういたいしつりょう: 286.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: Powder
3,4-Dihydro-Mollugin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1582-100 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 100MG |
¥ 18,220 | 2023-07-11 | |
| TargetMol Chemicals | TN1582-50 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 50mg |
¥ 11,760 | 2023-07-11 | |
| TargetMol Chemicals | TN1582-25 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 25mg |
¥ 7,650 | 2023-07-11 | |
| TargetMol Chemicals | TN1582-5 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 5mg |
¥ 2,900 | 2023-07-11 | |
| TargetMol Chemicals | TN1582-10mg |
Compound TN1582(SC) |
60657-93-4 | 99.99% | 10mg |
¥ 4290 | 2024-07-20 | |
| TargetMol Chemicals | TN1582-10 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 10mg |
¥ 4,380 | 2023-07-11 | |
| A2B Chem LLC | AX03357-50mg |
Dihydromollugin |
60657-93-4 | 99.99% | 50mg |
$1360.00 | 2023-12-30 | |
| Ambeed | A1146148-1mg |
Methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate |
60657-93-4 | 97% | 1mg |
$104.0 | 2025-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1582-1 mg |
Dihydromollugin |
60657-93-4 | 1mg |
¥3633.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1582-1 mg |
Dihydromollugin |
60657-93-4 | 99.99% | 1mg |
¥ 1,300 | 2023-07-11 |
3,4-Dihydro-Mollugin 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
60657-93-4 (3,4-Dihydro-Mollugin) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 857369-11-0(2-Oxoethanethioamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:60657-93-4)Dihydromollugin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:60657-93-4)3,4-Dihydro-Mollugin

清らかである:99%
はかる:5mg
価格 ($):326